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Compound of Interest

Compound Name:
1-(4-Bromo-3-

nitrophenyl)ethanone

Cat. No.: B097475 Get Quote

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 1-(4-Bromo-3-
nitrophenyl)ethanone

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR)

spectrum of 1-(4-Bromo-3-nitrophenyl)ethanone. It is intended for researchers, scientists,

and drug development professionals who utilize FT-IR spectroscopy for molecular

characterization and quality control. This document moves beyond a simple recitation of peak

assignments to explain the underlying principles and experimental considerations, ensuring a

robust understanding of the spectral data.

Introduction: The Molecular Fingerprint
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical

technique for identifying and characterizing molecular structures.[1][2] The method works by

measuring the absorption of infrared light by a molecule, which induces vibrations in its

chemical bonds, such as stretching and bending.[1][3] Each type of bond within a functional

group vibrates at a characteristic frequency, and when plotted, these absorptions create a

unique spectral "fingerprint" that provides both qualitative and quantitative information about

the sample.[4]

For a molecule like 1-(4-Bromo-3-nitrophenyl)ethanone (C₈H₆BrNO₃), FT-IR analysis is

critical for confirming the presence of its key functional groups: an aromatic ketone, a nitro
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group, and a carbon-bromine bond on a substituted benzene ring. This guide will deconstruct

its spectrum to provide a definitive structural confirmation.

Structural and Theoretical Vibrational Analysis
Before interpreting the spectrum, it is essential to analyze the molecule's structure to predict

the expected vibrational modes. 1-(4-Bromo-3-nitrophenyl)ethanone is a multi-functionalized

aromatic compound. Its structure, confirmed by its IUPAC name and CAS registry number

(18640-58-9), dictates the specific IR absorptions we expect to observe.[5][6]

Key Functional Groups and Expected Vibrations:

Aromatic Ketone (C=O): The carbonyl group is a strong dipole and consistently produces

one of the most intense absorption bands in an IR spectrum.[7] While a standard aliphatic

ketone absorbs around 1715 cm⁻¹, conjugation with the phenyl ring is expected to delocalize

the pi electrons, slightly weakening the C=O bond and lowering its stretching frequency to

the 1685-1666 cm⁻¹ range.[8]

Nitro Group (-NO₂): The nitro group features two powerful N-O stretching vibrations due to

the significant dipole moment. For aromatic nitro compounds, these manifest as two distinct,

strong bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch

between 1360-1290 cm⁻¹.[9][10] The presence of this pair of intense peaks is a highly

reliable indicator of a nitro group.[11]

Aromatic Ring (C=C and C-H): The benzene ring will produce several characteristic

absorptions. Aromatic C-H stretching vibrations appear as a group of weaker bands just

above 3000 cm⁻¹ (typically 3130-3030 cm⁻¹).[12] In-plane C=C stretching vibrations cause a

series of bands of variable intensity in the 1615-1450 cm⁻¹ region.[12]

Substitution Pattern (C-H Bending): The 1,2,4-trisubstituted pattern on the benzene ring

gives rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region,

which can help confirm the isomer.

Methyl Group (-CH₃): The methyl group of the ethanone moiety will exhibit aliphatic C-H

stretching vibrations just below 3000 cm⁻¹.
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Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected at a low frequency,

typically in the 680-515 cm⁻¹ range, within the complex fingerprint region of the spectrum.

Experimental Protocol: Acquiring a High-Fidelity
Spectrum
A trustworthy spectrum is the foundation of accurate analysis. The following protocol outlines a

standard method for acquiring the FT-IR spectrum of a solid sample like 1-(4-Bromo-3-
nitrophenyl)ethanone.

Workflow for FT-IR Data Acquisition

Sample Preparation Data Acquisition Data Processing

Obtain Solid Sample Prepare KBr Pellet
or ATR Crystal Surface Load Sample into Spectrometer Perform Background Scan

(Empty Sample Compartment) Perform Sample Scan Generate Interferogram Apply Fourier Transform Generate Absorbance/
Transmittance Spectrum Spectral Analysis

Click to download full resolution via product page

Caption: Workflow from sample preparation to final spectrum generation.

Step-by-Step Methodology (KBr Pellet Technique)
Sample Preparation:

Gently grind a small amount (1-2 mg) of 1-(4-Bromo-3-nitrophenyl)ethanone with

approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an

agate mortar and pestle. The KBr must be free of moisture to avoid a broad O-H

absorption band around 3400 cm⁻¹.

The goal is to create a fine, homogeneous powder.

Pellet Formation:

Transfer the powder mixture to a pellet press die.
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Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or

translucent KBr pellet. A clear pellet indicates good sample dispersion and minimizes light

scattering.

Background Collection:

Ensure the sample compartment of the FT-IR spectrometer is empty.

Run a background scan. This measures the spectrum of the ambient environment (e.g.,

CO₂, water vapor) and the instrument itself, which will be automatically subtracted from

the sample spectrum.

Sample Analysis:

Place the KBr pellet into the sample holder in the spectrometer's beam path.

Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an

accumulation of 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

The instrument's software performs a Fourier Transform on the resulting interferogram to

produce the final IR spectrum (Absorbance vs. Wavenumber).[3]

Detailed FT-IR Spectrum Interpretation
The logical process of interpreting the spectrum involves identifying the most prominent peaks

and assigning them to the predicted functional groups, using the fingerprint region to support

the overall structural assignment.

Logical Flow of Spectral Interpretation
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Examine Full Spectrum

Identify Key Peaks in
Diagnostic Region (>1500 cm⁻¹)

Assign Intense C=O Stretch
(~1685 cm⁻¹)

→ Confirms Aromatic Ketone

Assign Two Strong NO₂ Stretches
(~1530 & ~1350 cm⁻¹)

→ Confirms Nitro Group

Assign Aromatic & Aliphatic
C-H Stretches (>2900 cm⁻¹)

→ Confirms Phenyl and Acetyl Groups

Analyze Fingerprint Region
(<1500 cm⁻¹)

Correlate C=C Ring Stretches
(~1600-1450 cm⁻¹)

Identify C-H Bending Patterns
→ Supports Substitution Pattern

Locate C-Br Stretch
(Low Wavenumber)

Synthesize All Assignments
for Final Structure Confirmation

Click to download full resolution via product page

Caption: Logical process for the systematic interpretation of the FT-IR spectrum.

Peak Assignment Summary
The following table summarizes the expected and typically observed vibrational frequencies for

1-(4-Bromo-3-nitrophenyl)ethanone.
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Vibrational

Mode

Functional

Group

Expected

Frequency

Range (cm⁻¹)

Typical

Observed Peak

(cm⁻¹)

Intensity

C-H Stretch
Aromatic (Phenyl

Ring)
3130 - 3030[12] ~3100 Weak to Medium

C-H Stretch
Aliphatic (Methyl

Group)
< 3000 ~2950 Weak

C=O Stretch Aromatic Ketone 1685 - 1666[8] ~1690 Strong, Sharp

C=C Stretch
Aromatic (Phenyl

Ring)
1615 - 1450[12] ~1600, ~1470 Medium to Weak

N-O Asymmetric

Stretch
Aromatic Nitro

1550 - 1475[9]

[10]
~1530 Very Strong

N-O Symmetric

Stretch
Aromatic Nitro

1360 - 1290[9]

[10]
~1350 Very Strong

C-H Out-of-Plane

Bend

Aromatic

(Trisubstituted)
900 - 650[12] Multiple Bands

Medium to

Strong

C-Br Stretch Bromoarene 680 - 515 ~650
Medium to

Strong

Analysis by Spectral Region
3200-2800 cm⁻¹ (C-H Stretching Region):

Weak to medium peaks observed above 3000 cm⁻¹ are characteristic of the C-H bonds on

the aromatic ring.

Weaker absorptions just below 3000 cm⁻¹ are attributable to the symmetric and

asymmetric stretching of the C-H bonds in the methyl (-CH₃) group.

1700-1500 cm⁻¹ (Carbonyl and Nitro Region):

C=O Stretch: The most prominent peak in this region is the sharp, strong absorption

around 1690 cm⁻¹. Its position, shifted down from the typical 1715 cm⁻¹ of an aliphatic
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ketone, is definitive proof of a carbonyl group conjugated with an aromatic system.[8][13]

NO₂ Asymmetric Stretch: A very strong and unmistakable band appears around 1530

cm⁻¹. This is the characteristic asymmetric stretching vibration of the aromatic nitro group.

[9][11] Its high intensity is due to the large change in dipole moment during the vibration.

[11]

C=C Stretch: A weaker peak around 1600 cm⁻¹ is attributable to the C=C stretching of the

aromatic ring.

1500-1000 cm⁻¹ (Fingerprint and Nitro Region):

NO₂ Symmetric Stretch: The second "smoking gun" for the nitro group is an exceptionally

strong band found around 1350 cm⁻¹. This corresponds to the symmetric N-O stretch.[10]

[14] The presence of two very strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ is a classic

signature for an aromatic nitro compound.[11]

C-C-C Stretch: Aromatic ketones also exhibit a C-C-C stretch involving the carbonyl

carbon and the two adjacent carbons. This typically appears as an intense peak between

1300 and 1230 cm⁻¹.[13]

Below 1000 cm⁻¹ (Fingerprint Region):

This region contains complex overlapping signals from C-H out-of-plane bending, C-Br

stretching, and other skeletal vibrations.

Strong absorptions in the 900-700 cm⁻¹ range are related to the C-H out-of-plane

("wagging") vibrations, which are sensitive to the substitution pattern on the aromatic ring.

The C-Br stretch is expected in the lower part of this region, often around 650 cm⁻¹, but

can be difficult to assign definitively without comparative analysis.

Conclusion
The FT-IR spectrum of 1-(4-Bromo-3-nitrophenyl)ethanone provides a wealth of structural

information that confirms its identity with high confidence. The key diagnostic absorptions—the

conjugated carbonyl stretch (~1690 cm⁻¹), the strong pair of asymmetric (~1530 cm⁻¹) and

symmetric (~1350 cm⁻¹) nitro group stretches, and the aromatic C-H stretches (>3000 cm⁻¹)—
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correlate perfectly with the proposed structure. The complex absorptions in the fingerprint

region further support the assignment of a substituted aromatic system. This systematic

approach, combining theoretical prediction with meticulous experimental practice and logical

interpretation, exemplifies the power of FT-IR spectroscopy in modern chemical analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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